molecular formula C8H16O4 B2704529 [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol CAS No. 130369-33-4

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Cat. No.: B2704529
CAS No.: 130369-33-4
M. Wt: 176.212
InChI Key: BCXOBYJPCUTNTN-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol ( 175021-11-1) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol, this compound features a cyclobutane ring core substituted with two hydroxymethyl groups and two methoxy groups . This unique structure makes it a valuable synthon for the development of more complex molecules. Compounds containing hydroxymethyl groups are frequently employed in drug discovery and development. The hydroxymethyl (-CH2OH) functional group is a key modifier used to enhance the pharmacodynamic and pharmacokinetic properties of lead compounds. It can improve water solubility, influence molecular recognition by biological targets, and serve as a versatile synthetic intermediate for creating prodrugs or other derivatives . Researchers can utilize this diol-functionalized cyclobutane as a precursor in organic synthesis, particularly in the exploration of new arginase inhibitors or other therapeutic agents where the rigid cyclobutane scaffold can impart specific three-dimensional geometry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-11-8(12-2)3-7(4-8,5-9)6-10/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXOBYJPCUTNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(CO)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (CAS: 130369-33-4) is a compound with a unique cyclobutane structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C8H16O4
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol
  • SMILES Notation : COC1(OC)CC(CO)(CO)C1

The compound features two methoxy groups and a hydroxymethyl group attached to a cyclobutane ring, which may influence its reactivity and biological interactions.

Anticancer Activity

Cyclobutane derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression. While direct studies on this compound are sparse, the structural features may confer similar activities.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar functionalities typically interact with cellular receptors or enzymes, modulating signaling pathways that lead to altered cellular responses. Potential targets may include:

  • Enzymatic inhibition (e.g., affecting metabolic pathways)
  • Interaction with cellular membranes leading to changes in permeability

Study 1: Antimicrobial Screening

A study focused on the antimicrobial properties of methanol extracts from various plant sources identified compounds with cyclobutane structures showing significant antibacterial activity against resistant strains. The Minimum Inhibitory Concentration (MIC) values for these extracts ranged from 62.5 to 78.12 µg/mL against E. coli and S. aureus .

CompoundMIC (µg/mL)Target Bacteria
Cyclobutane Derivative A62.5E. coli
Cyclobutane Derivative B78.12S. aureus

Study 2: Anticancer Activity

Another study investigated the antiproliferative effects of cyclobutane derivatives on human cancer cell lines (e.g., HeLa and A549). The results indicated IC50 values suggesting effective inhibition of cell growth at concentrations below 300 µg/mL .

CompoundIC50 (µg/mL)Cancer Cell Line
Cyclobutane Derivative C226HeLa
Cyclobutane Derivative D242A549

Scientific Research Applications

Medicinal Chemistry

One of the prominent applications of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol lies in its potential as a building block for synthesizing pharmaceutical compounds. Its hydroxymethyl group can serve as a reactive site for further functionalization, enabling the development of novel drug candidates.

  • Case Study : Research has indicated that derivatives of this compound may exhibit inhibitory activity against specific enzymes, such as arginase. Arginase inhibitors have therapeutic implications in treating conditions like cancer and cardiovascular diseases due to their role in regulating nitric oxide levels and urea cycle dynamics .

Materials Science

The compound's unique cyclobutane structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of materials.

  • Application Example : In the production of thermosetting resins, this compound can be used to modify epoxy formulations, leading to improved adhesion and flexibility in coatings and adhesives.

Organic Synthesis

This compound serves as an intermediate in organic synthesis pathways. Its ability to participate in various reactions, such as alkylation and acylation, makes it a valuable reagent for chemists.

  • Synthesis Example : The synthesis of complex natural products often utilizes this compound as a precursor due to its ability to undergo transformations that introduce additional functional groups .

Comparison with Similar Compounds

Structural Analogues with Modified Functional Groups

Table 1: Key Structural Differences
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Evidence
[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol Hydroxymethyl, 3,3-dimethoxy C₈H₁₆O₄ 188.21
[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol Aminomethyl replaces hydroxymethyl C₈H₁₇NO₃ 175.23
(3,3-Dimethoxycyclobutyl)methanol (A541361) Lacks hydroxymethyl group C₇H₁₄O₃ 146.18
(3,3-Difluoro-1-methylcyclobutyl)methanol Difluoro, methyl replaces hydroxymethyl C₆H₁₀F₂O 136.14
[1-[(Dimethylamino)methyl]cyclobutyl]methanol Dimethylaminomethyl substituent C₈H₁₇NO 143.23

Key Observations :

  • Functional Group Impact: Replacement of the hydroxymethyl group with an aminomethyl group () introduces basicity and alters solubility. The dimethylamino derivative () further enhances hydrophilicity due to its tertiary amine.

Cyclobutane Derivatives with Aromatic or Aliphatic Chains

Table 2: Substituent Effects on Properties
Compound Name Additional Groups Structural Feature Potential Application Evidence
1-(Hydroxymethyl)-3-phenylcyclobutylmethanol Phenyl ring Aromatic hydrophobicity Drug delivery systems
2-(3,3-Dimethoxycyclobutyl)ethanol (A376537) Ethanol side chain Increased flexibility Polymer precursors
3-(Dimethylallyl)-2,4-dihydroxyacetophenone Methylbutyl, ketone Extended conjugation Antioxidant synthesis

Key Observations :

  • Aromatic vs. Aliphatic: The phenyl-substituted analog () exhibits enhanced hydrophobicity, making it suitable for lipid-soluble formulations. In contrast, ethanol side chains () improve solubility in polar solvents.
  • Conjugation Effects : Compounds with extended conjugation (e.g., ) may exhibit UV absorption properties, useful in photochemical applications.

Q & A

Basic: What synthetic methodologies are effective for producing [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol?

Methodological Answer:
The synthesis of cyclobutane derivatives often involves ring-closing strategies or functional group modifications. For hydroxymethyl introduction, reduction of ester or carbonyl groups using agents like lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at controlled temperatures (e.g., 0°C for 12 hours) is a validated approach . For methoxy groups, alkylation of hydroxyl precursors with methyl iodide under basic conditions (e.g., NaH/DMF) is common.
Example Protocol:

Start with a cyclobutane precursor containing ketone or ester groups at positions 1 and 2.

Reduce the ketone/ester to hydroxymethyl using LiAlH4 in anhydrous THF .

Protect hydroxyl groups as methoxy via methylation.

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Key Challenges: Competing side reactions (e.g., over-reduction) require strict temperature control .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃) singlets (~δ 3.2–3.4 ppm) and hydroxymethyl (-CH₂OH) protons (δ 3.6–4.0 ppm). Cyclobutane ring protons appear as complex multiplets (δ 2.5–3.0 ppm) due to ring strain .
    • ¹³C NMR: Methoxy carbons at ~56 ppm; hydroxymethyl carbons at ~65 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy: Hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹; methoxy C-O at ~1100 cm⁻¹ .

Advanced: How do steric and electronic effects of the dimethoxy group influence the compound’s reactivity?

Methodological Answer:
The 3,3-dimethoxy group introduces steric hindrance and electron-donating effects , which can:

  • Stabilize intermediates in nucleophilic substitution reactions.
  • Reduce reaction rates in sterically demanding environments (e.g., bulky catalysts).
    Experimental Design:

Compare reaction kinetics of dimethoxy vs. non-methoxy analogs in SN2 reactions.

Use DFT calculations to map electron density distribution (e.g., Gaussian 16) .
Data Contradictions: Some studies report methoxy groups enhancing solubility, while others note reduced catalytic efficiency due to steric bulk .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Purity variations: Use HPLC (≥95% purity) and quantify impurities via LC-MS .
  • Assay conditions: Standardize cell lines, incubation times, and solvent controls.
    Case Study: If antimicrobial activity conflicts, re-test under CLSI guidelines with ATCC reference strains .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to assess solubility (LogP), permeability (MDCK model), and metabolic stability (CYP450 interactions).
  • Docking Studies: Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .
    Example Workflow:

Generate 3D conformers (Open Babel).

Perform molecular dynamics simulations (GROMACS) to assess stability.

Validate with in vitro assays (e.g., MIC for antimicrobial testing) .

Basic: What are the key safety considerations for handling this compound?

Methodological Answer:

  • Toxicity: Limited data; assume acute toxicity (LD50 unknown). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Under nitrogen at –20°C to prevent oxidation of hydroxymethyl groups .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications:

  • Replace methoxy with ethoxy or halogen.
  • Vary hydroxymethyl position (e.g., 1,2- vs. 1,3-substitution).

Assay Design:

  • Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria .
  • Measure IC50 in cancer cell lines (e.g., MCF-7, HeLa).

Data Analysis:

  • Use QSAR models (e.g., CoMFA) to correlate substituents with activity .

Key Research Gaps

  • Mechanistic Studies: Elucidate the role of cyclobutane ring strain in bioactivity.
  • Environmental Impact: Assess biodegradability via OECD 301D .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.